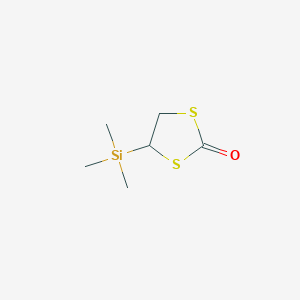

4-(Trimethylsilyl)-1,3-dithiolan-2-one

Description

Structure

3D Structure

Properties

CAS No. |

94719-18-3 |

|---|---|

Molecular Formula |

C6H12OS2Si |

Molecular Weight |

192.4 g/mol |

IUPAC Name |

4-trimethylsilyl-1,3-dithiolan-2-one |

InChI |

InChI=1S/C6H12OS2Si/c1-10(2,3)5-4-8-6(7)9-5/h5H,4H2,1-3H3 |

InChI Key |

SQKQVHBFFIHBKD-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)C1CSC(=O)S1 |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of 4 Trimethylsilyl 1,3 Dithiolan 2 One

Reactions at the Trimethylsilyl (B98337) Moiety

The trimethylsilyl (TMS) group is a versatile functional group in organic synthesis, often serving as a protecting group, a director of regioselectivity, or a precursor to a carbanion. Its reactivity in the context of the 4-(trimethylsilyl)-1,3-dithiolan-2-one framework is primarily centered on the cleavage of the carbon-silicon bond.

Desilylation Reactions and Carbanion Generation in 1,3-Dithiolanes

Desilylation is the cleavage of a carbon-silicon bond, a common transformation for organosilicon compounds. This reaction is typically achieved using fluoride (B91410) ion sources or strong bases. In the context of 1,3-dithiolanes, desilylation is a well-documented method for generating a carbanion, which can then be used in subsequent carbon-carbon bond-forming reactions.

However, the vast majority of research in this area has focused on 2-silyl-1,3-dithiolanes, where the silyl (B83357) group is positioned on the carbon atom between the two sulfur atoms (C2). nih.gov In these systems, fluoride-induced desilylation readily generates a C2-dithiolane carbanion, which serves as a masked acyl anion. nih.govbeilstein-journals.org

For the target molecule, This compound , the silyl group is at the C4 position. The generation of a carbanion at this position via desilylation would be influenced by the electronic effects of the adjacent sulfur atom and the distal thiocarbonate group. While the principle of fluoride-mediated C-Si bond cleavage is general, specific studies documenting the desilylation of this compound to generate the corresponding C4 carbanion are not extensively reported in the scientific literature. The stability and subsequent reactivity of such a carbanion would be distinct from the well-studied C2-anion.

Table 1: Common Reagents for Desilylation Reactions

| Reagent Class | Specific Examples | General Application Notes |

|---|---|---|

| Fluoride Sources | Tetrabutylammonium (B224687) fluoride (TBAF), Potassium fluoride (KF), Cesium fluoride (CsF) | Highly effective due to the high strength of the Si-F bond. Often the reagent of choice for mild desilylation. |

| Strong Bases | Potassium hydride (KH), n-Butyllithium (n-BuLi) | Can induce desilylation, but may also cause competing deprotonation or reactions elsewhere in the molecule. |

| Acids | Trifluoroacetic acid (TFA), Hydrochloric acid (HCl) | Effective for certain silyl groups, but may not be compatible with acid-labile functional groups. |

Nucleophilic Additions and Electrophilic Trapping of Dithiolane Carbanions

Once generated, carbanions are potent nucleophiles that can react with a wide variety of electrophiles. The synthetic utility of dithiolane carbanions stems from their ability to form new carbon-carbon bonds. As noted previously, the trapping of carbanions generated at the C2 position of 1,3-dithiolanes is a cornerstone of umpolung (reactivity inversion) chemistry, with countless examples of reactions with aldehydes, ketones, alkyl halides, and other electrophiles. nih.govuwindsor.ca

Sigmatropic Rearrangements Involving the Silyl Group

Sigmatropic rearrangements are pericyclic reactions wherein a sigma-bonded substituent migrates across a pi system. While silyl groups are known to participate in certain types of sigmatropic shifts (e.g., the Brook rearrangement), documented instances of such rearrangements involving the silyl group in a saturated heterocyclic system like this compound have not been found in a review of the relevant chemical literature.

Reactivity of the 1,3-Dithiolan-2-one Ring System

The 1,3-dithiolan-2-one ring is a cyclic thiocarbonate. Its reactivity is characterized by the stability of the dithiolane ring and the electrophilic nature of the carbonyl carbon.

Ring-Opening Reactions and Fragmentation Pathways (e.g., Cycloreversion to Olefins)

The 1,3-dithiolane (B1216140) ring, while generally stable, can undergo fragmentation under specific conditions. For 1,3-dithiolanes lacking the C2-one functionality, deprotonation at C2 can lead to ring fragmentation, yielding a dithiocarboxylate anion and ethylene. lookchem.com Furthermore, heavily substituted 2-silyl-1,3-dithiolanes, upon desilylation, can undergo a spontaneous cycloreversion of the intermediate C2 carbanion to produce tetrasubstituted olefins and a dithioformate anion. nih.govbeilstein-journals.org

For 1,3-dithiolan-2-one systems, the ring-opening reactivity is also established. The ring-opening of the related unsaturated 1,3-dithiol-2-one (B14740766) systems has been shown to be a reversible process. nih.govrsc.org The stability of the dithiolan-2-one ring in the specific case of this compound, and its propensity to undergo fragmentation or cycloreversion pathways, would likely be influenced by the C4-substituent. sciepub.com Theoretical studies on related heterocyclic systems, such as 4H-1,3-thiazines, show that the nature of the substituent at the 4-position (electron-donating vs. electron-withdrawing) can significantly impact the feasibility of cycloreversion reactions. researchgate.netsciepub.com However, specific experimental studies detailing these transformation pathways for this compound are not present in the surveyed literature.

Reactions at the Carbonyl (C2) Position of the Dithiolan-2-one

The carbonyl group at the C2 position is an electrophilic site and is susceptible to nucleophilic attack. General reactions of carbonyl groups include reduction to alcohols, addition of organometallic reagents, and conversion to other functional groups like thiones or imines. libretexts.orgmsu.edu The synthesis of 1,3-dithiolan-2-one itself is often accomplished by reacting 1,2-ethanedithiol (B43112) with an electrophilic C1 source like phosgene (B1210022), highlighting the reactivity at this position. chemicalbook.com

Table 2: Potential Reactions at the C2-Carbonyl Position

| Reaction Type | Potential Reagents | Expected Product Type |

|---|---|---|

| Reduction | NaBH₄, LiAlH₄ | 1,3-Dithiolan-2-ol (a cyclic hemithioacetal) |

| Grignard/Organolithium Addition | R-MgBr, R-Li | Tertiary alcohol (after ring opening) or unstable adduct |

| Thionation | Lawesson's Reagent, P₄S₁₀ | 1,3-Dithiolane-2-thione |

| Hydrolysis | H₃O⁺ or OH⁻ | 1,2-Ethanedithiol (after decomposition) |

While these reactions are theoretically plausible for the 1,3-dithiolan-2-one scaffold, specific examples and detailed research findings on the reactivity at the C2-carbonyl of This compound have not been specifically reported. The influence of the C4-silyl group on the electrophilicity and steric accessibility of the C2-carbonyl remains an area for further investigation.

Functionalization at the C4 and C5 Positions of the Dithiolane Ring

There is currently no specific information available in the scientific literature regarding the direct functionalization at the C4 and C5 positions of the this compound ring. Research on analogous 1,3-dithiolane systems suggests that reactivity at these positions is generally less common without specific activating groups. The presence of the trimethylsilyl group at the C4 position would likely influence the electronic and steric environment of both the C4 and C5 carbons, but specific reaction pathways and outcomes have not been reported.

Participation in Cycloaddition Chemistry

While cycloaddition reactions are a cornerstone of heterocyclic chemistry, specific studies detailing the participation of this compound in such transformations are not present in the available literature.

[3+2] Cycloadditions as Dipolarophiles or Synthons

No published research specifically describes the role of this compound as a dipolarophile or a synthon in [3+2] cycloaddition reactions. The reactivity of a molecule in a [3+2] cycloaddition depends on the nature of the 1,3-dipole and the electronic properties of the dipolarophile. Although other silylated compounds and dithiolane derivatives are known to participate in such reactions, the specific behavior of this compound has not been documented.

Dimerization and Oligomerization Pathways of Reactive Intermediates

There is no information available concerning the dimerization or oligomerization of reactive intermediates derived from this compound. The formation and subsequent reaction pathways of intermediates such as radicals, carbanions, or carbocations originating from this specific molecule have not been a subject of published studies. Therefore, any discussion on their potential for dimerization or oligomerization would be entirely speculative.

Mechanistic Investigations and Computational Studies of 4 Trimethylsilyl 1,3 Dithiolan 2 One Reactions

Elucidation of Reaction Mechanisms in 1,3-Dithiolane (B1216140) Formation and Transformations

The formation of the 1,3-dithiolane core typically involves the condensation of a carbonyl compound or its equivalent with a 1,2-dithiol. In the context of 4-(trimethylsilyl)-1,3-dithiolan-2-one, the structure represents a cyclic thiocarbonate. The primary chemical transformation of interest for this molecule is its decomposition to generate a reactive intermediate.

The key transformation is the generation of a thiocarbonyl ylide, also known as a thiocarbonyl S-methanide. While various methods exist for generating these ylides, such as the thermal decomposition of 1,3,4-thiadiazolines or fluoride-induced 1,3-elimination from precursors like chloromethyl trimethylsilylmethyl sulfide (B99878), the use of a precursor like this compound involves a cycloreversion reaction. researchgate.netnuph.edu.ua Through thermal or photochemical induction, the dithiolan-2-one ring is expected to fragment, likely eliminating a stable molecule such as carbonyl sulfide (COS), to release the highly reactive trimethylsilyl-substituted thiocarbonyl ylide. This in situ generation is crucial as thiocarbonyl ylides are generally too unstable for isolation.

Detailed Analysis of Thiocarbonyl Ylide (Thiocarbonyl S-Methanide) Chemistry

Once generated, the trimethylsilyl-substituted thiocarbonyl ylide is a potent 1,3-dipole, characterized by a positive charge on the sulfur atom and a negative charge distributed over the two carbon atoms. diva-portal.org Its chemistry is dominated by [3+2] cycloaddition reactions with a wide range of dipolarophiles, providing a powerful method for constructing five-membered sulfur-containing heterocycles like dihydrothiophenes and tetrahydrothiophenes. acs.orgnih.gov

These cycloadditions are highly valuable in organic synthesis as they can rapidly build molecular complexity. The reaction scope is broad, encompassing electron-deficient alkenes and alkynes as efficient reaction partners. acs.orgacs.org The presence of the trimethylsilyl (B98337) group on the ylide can exert a significant directing effect on the regioselectivity of the cycloaddition, influencing which of the two possible regioisomers is formed when reacting with an unsymmetrical dipolarophile. researchgate.net Furthermore, these reactions can proceed with high diastereoselectivity, making them useful in stereocontrolled synthesis. nuph.edu.ua

Characterization and Role of Diradical Intermediates in Cycloadditions

The mechanism of the [3+2] cycloaddition of thiocarbonyl ylides has been a subject of considerable debate. Initially, like other 1,3-dipolar cycloadditions, it was described by a concerted pericyclic mechanism as proposed by Huisgen. allfordrugs.com In this model, the two new carbon-sulfur and carbon-carbon bonds are formed simultaneously through a single, cyclic transition state.

However, substantial experimental and computational evidence now supports a stepwise mechanism for many thiocarbonyl ylide cycloadditions, particularly with electron-deficient or sterically demanding dipolarophiles. acs.orgsemanticscholar.orgacs.org This stepwise pathway proceeds through a diradical or zwitterionic intermediate. The reaction is initiated by the formation of a single bond between one terminus of the ylide and the dipolarophile, generating a transient intermediate. This intermediate then undergoes rapid ring closure to form the final five-membered ring product.

The character of this intermediate as a diradical is supported by computational studies and by experimental observations, such as the loss of stereospecificity. acs.org If the intermediate has a sufficient lifetime, rotation around the newly formed single bond can occur before cyclization, leading to a mixture of stereoisomers even when starting with a stereochemically pure alkene. This contrasts with a fully concerted mechanism, which is typically stereospecific.

Application of Density Functional Theory (DFT) for Electronic Structure and Reaction Energetics

Computational studies have been used to compare the energy barriers of the concerted versus the stepwise pathways. These calculations often show that the stepwise mechanism via a diradical intermediate has a lower activation energy, supporting it as the more favorable pathway in many cases. acs.org DFT allows for the precise characterization of transition state geometries and the analysis of frontier molecular orbitals (FMOs), which helps explain the observed regioselectivity. pku.edu.cn

Moreover, Molecular Electron Density Theory (MEDT) studies have classified thiocarbonyl ylides as strong nucleophiles that react readily with electrophilic alkenes. sid.ir Analysis of global electron density transfer at the transition state indicates that these reactions, while proceeding through pseudoradical intermediates, often have significant polar character. sid.ir

| Pathway | Intermediate/Transition State | Calculated Relative Gibbs Free Energy (ΔG‡, kcal/mol) | Reference |

| Stepwise | Formation of Diradical Intermediate (TS1) | 10.5 | acs.org |

| Ring Closure of Intermediate (TS2) | < 5 | acs.org | |

| Concerted | Single Cyclic Transition State | 15.2 | acs.org |

Table 1. Representative DFT Calculated Activation Energies for Concerted vs. Stepwise Cycloaddition Pathways. This table illustrates typical findings from DFT studies, showing a lower activation barrier for the initial formation of a diradical intermediate in a stepwise mechanism compared to a fully concerted pathway for a representative thiocarbonyl ylide cycloaddition.

Kinetic and Stereochemical Studies of Key Reaction Steps

Experimental studies focusing on the kinetics and stereochemistry of thiocarbonyl ylide cycloadditions provide crucial evidence to support and refine mechanistic hypotheses derived from computational work. Kinetic analyses help to determine the rate-determining step of the reaction, which in a stepwise mechanism is typically the initial bond formation to create the diradical intermediate. semanticscholar.org

Stereochemical studies are particularly revealing. A truly concerted [3+2] cycloaddition is expected to be stereospecific; for example, a (Z)-alkene should yield a product with a specific cis relative stereochemistry, while an (E)-alkene should yield the trans product. However, in reactions of thiocarbonyl ylides, a loss of this specificity is often observed. For instance, the reaction with a (Z)-alkene may produce a mixture of both cis and trans cycloadducts. acs.org This outcome is strong evidence for a stepwise mechanism involving a diradical intermediate that has a lifetime long enough to allow for bond rotation before the final ring-closing step. acs.orgsemanticscholar.org The degree of stereospecificity can depend on the specific substrates and reaction conditions, which influence the lifetime of the intermediate.

| Dipolarophile | Ylide Precursor | Product Diastereomeric Ratio (cis:trans) | Mechanistic Implication | Reference |

| (E)-Dimethyl Fumarate | 1,3,4-Thiadiazoline | >99:1 (trans) | Stereospecific, suggests concerted or very rapid ring closure | semanticscholar.org |

| (Z)-Dimethyl Maleate | 1,3,4-Thiadiazoline | 1:1.5 (cis:trans) | Non-stereospecific, supports stepwise diradical mechanism | semanticscholar.org |

| (Z)-Alkene | Bis(trimethylsilylmethyl) sulfoxide | Major isomerization to (E)-alkene observed | Suggests reversible, stepwise process | acs.org |

Table 2. Stereochemical Outcomes of Thiocarbonyl Ylide Cycloadditions. This table summarizes experimental results demonstrating how the choice of dipolarophile can influence the stereochemical outcome, providing evidence for the operative reaction mechanism.

Spectroscopic Characterization and Structural Analysis of 4 Trimethylsilyl 1,3 Dithiolan 2 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of 4-(trimethylsilyl)-1,3-dithiolan-2-one in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ²⁹Si, a comprehensive picture of the molecule's structure can be assembled.

Proton (¹H) NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in the molecule. For this compound, the spectrum is expected to show distinct signals corresponding to the trimethylsilyl (B98337) (TMS) group and the protons on the dithiolane ring.

The nine protons of the trimethylsilyl group are chemically equivalent and are expected to appear as a sharp singlet at approximately 0.1-0.3 ppm. rsc.org This upfield chemical shift is a characteristic feature of TMS groups.

The protons on the 1,3-dithiolane (B1216140) ring form a more complex system. The proton at the C4 position (H-4), being attached to the carbon bearing the TMS group, would likely appear as a multiplet. The two protons at the C5 position (H-5a and H-5b) are diastereotopic and would therefore have different chemical shifts, appearing as separate multiplets. These protons would exhibit geminal coupling to each other and vicinal coupling to the H-4 proton. The expected chemical shifts for the dithiolane ring protons are generally in the range of 3.0-4.5 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

|---|---|---|---|

| -Si(CH ₃)₃ | 0.1 - 0.3 | Singlet (s) | N/A |

| CH -Si | 3.0 - 3.5 | Doublet of doublets (dd) | JH4-H5a, JH4-H5b |

Carbon-13 (¹³C) NMR spectroscopy is used to determine the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, providing information about the number of different carbon environments.

The spectrum of this compound is expected to show four distinct signals:

A signal for the three equivalent methyl carbons of the TMS group, appearing at a characteristic upfield shift of approximately -2 to 2 ppm. mdpi.com

A signal for the C4 carbon atom, which is directly attached to the silicon. Its chemical shift would be influenced by both the sulfur atoms and the silicon atom.

A signal for the C5 carbon atom of the dithiolane ring.

A downfield signal for the carbonyl carbon (C2) of the thione group, typically appearing in the range of 190-210 ppm, which is characteristic for thiocarbonyls in such five-membered rings. researchgate.net

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -Si(C H₃)₃ | -2 - 2 |

| C 4-Si | 40 - 50 |

| C 5H₂ | 45 - 55 |

| C =O | 190 - 210 |

Silicon-29 (²⁹Si) NMR spectroscopy is a specialized technique that provides direct information about the silicon atom's chemical environment. ucsb.edu Although ²⁹Si has a low natural abundance (4.7%), this technique is invaluable for confirming the presence and integrity of the trimethylsilyl group. For this compound, a single resonance is expected in the ²⁹Si NMR spectrum. The chemical shift for tetracoordinated silicon in TMS derivatives typically falls within a narrow range around 0 ppm relative to the TMS standard. mdpi.comumich.edu The precise chemical shift can be influenced by the substituents on the carbon atom attached to the silicon, providing structural confirmation. umich.eduresearchgate.net

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the H-4 proton and the two H-5 protons, confirming their vicinal relationship within the dithiolane ring. A correlation between the two diastereotopic H-5 protons would also be observed.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbon atoms they are directly attached to. It would be used to definitively assign the signals for C4 and C5 by correlating them with their respective attached protons (H-4 and H-5). It would also show a correlation between the singlet at ~0.2 ppm and the upfield carbon signal of the TMS methyl groups. rsc.org

From the TMS protons to the C4 carbon.

From the H-4 proton to the C5 and C2 (carbonyl) carbons.

From the H-5 protons to the C4 carbon.

These 2D techniques, used in combination, provide a complete and unambiguous assignment of all proton and carbon signals, confirming the molecular structure and connectivity.

X-ray Crystallography for Solid-State Structure and Absolute Configuration

X-ray crystallography is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state. nih.gov If a suitable single crystal of this compound can be grown, this technique can provide a wealth of information at atomic resolution.

The analysis would yield precise data on bond lengths, bond angles, and torsion angles, defining the exact geometry of the molecule. mdpi.com It would reveal the conformation of the 1,3-dithiolane ring, which typically adopts an envelope or twisted conformation. Furthermore, X-ray crystallography is the definitive method for determining the absolute configuration of the chiral center at the C4 position. nih.gov This is crucial as the molecule is chiral, and understanding its absolute stereochemistry is vital for applications where stereoisomerism is a factor. The crystal structure would also provide insights into intermolecular interactions, such as van der Waals forces and potential dipole-dipole interactions, which govern the crystal packing arrangement.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis of Trimethylsilyl Derivatives

Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern upon ionization. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition by providing a highly accurate mass measurement of the molecular ion (M⁺).

Electron ionization (EI) mass spectrometry of trimethylsilyl derivatives is well-documented and shows characteristic fragmentation pathways. nih.govsci-hub.se The key fragmentation patterns expected for this compound would include:

Loss of a methyl radical: A prominent peak corresponding to the [M - CH₃]⁺ ion (m/z M-15) is a hallmark of TMS compounds. fu-berlin.de

Formation of the trimethylsilyl cation: The base peak or a very intense peak is often observed at m/z 73, corresponding to the stable [Si(CH₃)₃]⁺ cation.

Cleavage of the dithiolane ring: Fragmentation of the heterocyclic ring can occur through various pathways, such as the loss of the carbonyl sulfide (B99878) group ([M - COS]⁺) or cleavage at the C-S bonds.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Ion |

|---|---|

| 192 | [M]⁺ (Molecular Ion) |

| 177 | [M - CH₃]⁺ |

| 132 | [M - COS]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification (e.g., Carbonyl Absorption)

Infrared (IR) spectroscopy is a pivotal analytical technique for the identification of functional groups within a molecule. The absorption of infrared radiation corresponds to specific vibrational transitions, such as stretching and bending of bonds. In the context of this compound and its derivatives, IR spectroscopy provides a definitive method for confirming the presence of key structural features, most notably the carbonyl (C=O) group, the trimethylsilyl (TMS) group, and the carbon-sulfur (C-S) bonds of the dithiolane ring.

The IR spectrum is typically divided into two main regions: the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹). The functional group region is particularly useful for identifying specific bonds and functional groups, as they give rise to characteristic absorption bands.

For this compound, the most prominent and diagnostic absorption band is that of the carbonyl group's stretching vibration (νC=O). Generally, the C=O stretch gives a strong, sharp absorption band in the region of 1900-1600 cm⁻¹. spectroscopyonline.com The exact wavenumber of this absorption is sensitive to the electronic and steric environment of the carbonyl group. In the case of a five-membered ring lactone (a cyclic ester), the ring strain tends to increase the absorption frequency. For 1,3-dithiolan-2-one, the carbonyl absorption is influenced by the two adjacent sulfur atoms. Sulfur, being less electronegative than oxygen, can influence the electron density around the carbonyl carbon, which in turn affects the bond strength and vibrational frequency.

The trimethylsilyl (TMS) group also presents characteristic absorption bands. The Si-C stretching vibrations and the symmetric and asymmetric deformations of the CH₃ groups attached to the silicon atom are key identifiers. Typically, the Si-(CH₃)₃ group shows a strong, sharp band around 1250 cm⁻¹ due to the symmetric CH₃ deformation, and another characteristic absorption in the 840-760 cm⁻¹ range due to Si-C stretching or CH₃ rocking vibrations.

The C-S stretching vibrations of the dithiolane ring are generally weaker and appear in the fingerprint region, typically between 800 and 600 cm⁻¹. While these bands can be harder to assign definitively due to their lower intensity and potential overlap with other absorptions, their presence is consistent with the dithiolane structure.

The table below summarizes the expected characteristic IR absorption bands for this compound based on the analysis of its constituent functional groups.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

| Carbonyl (C=O) | Stretch | 1750 - 1700 | Strong |

| Trimethylsilyl (Si-(CH₃)₃) | Symmetric CH₃ Deformation | ~1250 | Strong, Sharp |

| Si-C Stretch / CH₃ Rock | 840 - 760 | Strong to Medium | |

| Dithiolane Ring (C-S) | Stretch | 800 - 600 | Weak to Medium |

| Alkyl C-H | Stretch | 3000 - 2850 | Medium |

Derivatives of this compound would exhibit shifts in these characteristic absorption frequencies depending on the nature and position of the substituents. For instance, the introduction of electron-withdrawing or electron-donating groups on the dithiolane ring could alter the electronic environment of the carbonyl group, leading to a shift in its stretching frequency. Similarly, modifications to the trimethylsilyl group would be reflected in changes to its characteristic absorption bands. Therefore, IR spectroscopy serves as a valuable tool not only for the initial identification of these compounds but also for elucidating the structural modifications in their derivatives.

Synthetic Utility and Applications in Advanced Organic Synthesis

4-(Trimethylsilyl)-1,3-dithiolan-2-one as a C3 Synthon Equivalent

While direct studies specifically designating this compound as a C3 synthon are not extensively documented, its reactivity profile strongly suggests its potential to function as such. A C3 synthon is a three-carbon building block that can be incorporated into a larger molecule. The utility of silylated 1,3-dithiolane (B1216140) derivatives in providing a masked carbanion at the C2 position is a key aspect of their synthetic value. lookchem.com

Upon desilylation, typically with a fluoride (B91410) source, a dithiolane anion is generated. This anion can then react with various electrophiles. In the context of a C3 synthon, the three carbons of the dithiolane ring can be transferred to another molecule. For instance, after the initial reaction, subsequent manipulation of the dithiolane ring, such as reductive desulfurization, would result in the net addition of a three-carbon chain to the electrophile. This latent functionality underscores the potential of this compound to serve as a versatile C3 building block in organic synthesis.

Application in the Synthesis of Substituted Ethenes and Dibenzofulvenes

A significant application of silylated 1,3-dithiolanes, including analogs of this compound, is in the synthesis of sterically crowded substituted ethenes and dibenzofulvenes. beilstein-journals.orgnih.govresearchgate.net This methodology provides a highly efficient route to tetraarylethenes and related structures, which are of considerable interest in materials science. beilstein-journals.org

The process is initiated by the reaction of trimethylsilyldiazomethane (B103560) with aryl or hetaryl thioketones, which leads to the formation of 2-trimethylsilyl-1,3-dithiolanes. beilstein-journals.orgnih.govresearchgate.net These intermediates, upon treatment with a fluoride source like tetrabutylammonium (B224687) fluoride (TBAF), undergo desilylation to form a carbanion. This carbanion then undergoes a spontaneous cycloreversion, yielding the desired ethene or dibenzofulvene in high yields. beilstein-journals.orgnih.govresearchgate.net

A variety of substituted ethenes and dibenzofulvenes have been synthesized using this method, demonstrating its broad scope. The reaction is generally high-yielding and provides a novel and efficient alternative to other olefination reactions. beilstein-journals.org

Table 1: Synthesis of Tetraaryl/hetarylethenes and Dibenzofulvenes from Diaryl Thioketones and Trimethylsilyldiazomethane beilstein-journals.org

| Entry | Diaryl Thioketone | Product | Yield (%) |

| 1 | Thiobenzophenone | 1,1,2,2-Tetraphenylethene | 90 |

| 2 | 4,4'-Dimethoxythiobenzophenone | 1,1,2,2-Tetrakis(4-methoxyphenyl)ethene | 88 |

| 3 | Di(thiophen-2-yl)methanethione | 1,1,2,2-Tetrakis(thiophen-2-yl)ethene | 92 |

| 4 | Di(selenophen-2-yl)methanethione | 1,1,2,2-Tetrakis(selenophen-2-yl)ethene | 85 |

| 5 | Di(furan-2-yl)methanethione | 1,1,2,2-Tetrakis(furan-2-yl)ethene | 78 |

| 6 | Thiofluorenone | Dibenzofulvene | 95 |

Role as a Precursor for other Heterocyclic Compounds

The 1,3-dithiolane ring system is a versatile scaffold in organic synthesis and can serve as a precursor for other heterocyclic compounds. While specific examples of this compound being transformed into different heterocycles are not abundant, the general reactivity of the dithiolane moiety allows for such conversions.

Enantioselective and Diastereoselective Synthesis of Chiral Molecules using Silylated 1,3-Dithiolanes

Silylated compounds and 1,3-dithiolane scaffolds are both important in the realm of stereoselective synthesis. The use of tris(trimethylsilyl)silane (B43935) has been shown to enhance diastereoselectivity in radical cyclization reactions for the synthesis of disubstituted piperidines. nih.gov This suggests that silyl (B83357) groups can play a crucial role in controlling the stereochemical outcome of a reaction.

Furthermore, the 1,3-dithiolane ring is a key feature in many chiral molecules and has been the subject of chiral resolution and absolute configuration assignment studies. researchgate.net The stereoselective synthesis of substituted pyrrolidines has been achieved through cycloaddition reactions involving sulfinylimines, where the sulfinyl group directs the stereochemistry. nih.gov While direct examples involving this compound are scarce, the principles established with related structures suggest its potential utility in enantioselective and diastereoselective synthesis. The silyl group could act as a bulky substituent to influence the facial selectivity of reactions or be a precursor to a chiral center.

Potential in Medicinal Chemistry Intermediates (as a building block, excluding biological activity data)

The 1,3-dithiolane scaffold is considered a "privileged scaffold" in medicinal chemistry, being a core component of various therapeutic agents. researchgate.net The incorporation of this heterocycle into drug candidates has been a successful strategy in drug design. Therefore, this compound, as a functionalized 1,3-dithiolane, represents a valuable building block for the synthesis of medicinal chemistry intermediates. nih.govasischem.comossila.com

The trimethylsilyl (B98337) group provides a site for selective chemical modification, allowing for the introduction of diverse substituents and the construction of complex molecular architectures. The dithiolane ring itself can be a key pharmacophoric element or a precursor to other functional groups. The ability to construct molecules with specific three-dimensional arrangements is crucial in drug discovery, and the stereochemical control that can be achieved with silylated compounds further enhances the potential of this compound in this field.

Future Directions and Emerging Research Opportunities for 4 Trimethylsilyl 1,3 Dithiolan 2 One Chemistry

Development of Green and Sustainable Synthetic Routes

The principles of green chemistry are increasingly guiding synthetic strategies, and the future of 4-(trimethylsilyl)-1,3-dithiolan-2-one chemistry will undoubtedly be shaped by the development of more environmentally benign and efficient synthetic routes. Key areas of focus will include maximizing atom economy, utilizing renewable resources, and minimizing waste generation.

Current synthetic approaches often rely on multi-step procedures that may involve hazardous reagents and solvents. Future research should prioritize the development of one-pot syntheses that combine multiple reaction steps into a single, efficient process. Such strategies would not only reduce waste but also save time and resources.

The exploration of catalytic methods, particularly those employing earth-abundant and non-toxic metals, will be crucial. Furthermore, the use of alternative energy sources such as microwave irradiation and sonication could lead to faster reaction times and improved energy efficiency. A significant advancement would be the development of solvent-free reaction conditions, which would dramatically reduce the environmental impact of the synthesis.

Biocatalysis represents another promising avenue for the sustainable synthesis of this compound and its derivatives. The use of enzymes could offer high selectivity and milder reaction conditions compared to traditional chemical methods. Research into identifying or engineering enzymes capable of catalyzing the key bond-forming reactions in the synthesis of this compound will be a vital area of investigation.

Table 1: Comparison of Potential Green Synthetic Strategies

| Synthetic Strategy | Potential Advantages | Research Focus |

| One-Pot Synthesis | Reduced waste, time, and resource efficiency. | Development of tandem and domino reactions. |

| Green Catalysis | Use of non-toxic and abundant catalysts, milder reaction conditions. | Exploration of earth-abundant metal catalysts and organocatalysts. |

| Alternative Energy Sources | Faster reaction times, improved energy efficiency. | Application of microwave and ultrasound technologies. |

| Solvent-Free Conditions | Significant reduction in solvent waste and environmental impact. | Mechanochemical synthesis and solid-state reactions. |

| Biocatalysis | High selectivity, mild reaction conditions, use of renewable resources. | Enzyme screening and engineering for key synthetic steps. |

Exploration of Novel Reactivity and Unprecedented Transformations

The combination of a trimethylsilyl (B98337) group and a 1,3-dithiolan-2-one moiety offers a rich landscape for exploring novel reactivity and unprecedented chemical transformations. The silicon-carbon bond can be selectively cleaved under various conditions, generating a nucleophilic carbanion at the 4-position, which can then participate in a wide range of bond-forming reactions.

Future research will likely focus on exploiting this reactivity for the synthesis of complex molecules. For instance, the reaction of the carbanion with a variety of electrophiles could provide access to a diverse array of functionalized 1,3-dithiolan-2-ones. Furthermore, the development of new desilylation protocols that proceed under mild and selective conditions will be of great importance.

The 1,3-dithiolan-2-one ring itself is a versatile functional group. Its ring-opening reactions, for example, could be explored to generate dithiocarbamates or other sulfur-containing compounds with interesting biological or material properties. The carbonyl group also presents opportunities for various transformations, including reductions, additions of nucleophiles, and Wittig-type reactions.

Unprecedented transformations could emerge from the interplay between the silyl (B83357) group and the dithiolanone ring. For example, intramolecular reactions involving both moieties could lead to the formation of novel heterocyclic systems. The investigation of cycloaddition reactions, where the dithiolanone ring or a derivative acts as a dienophile or dipolarophile, could also open up new synthetic pathways.

Expansion of Asymmetric Synthesis Strategies

The development of asymmetric syntheses to access enantiomerically pure forms of this compound and its derivatives is a critical area for future research. The presence of a stereocenter at the 4-position makes this compound a valuable target for applications in medicinal chemistry and as a chiral building block in organic synthesis.

One promising strategy is the use of chiral auxiliaries to control the stereochemistry of the synthetic route. A chiral auxiliary could be temporarily attached to the molecule to direct the stereoselective introduction of the trimethylsilyl group or other substituents. Subsequent removal of the auxiliary would then yield the desired enantiomerically enriched product.

The development of catalytic enantioselective methods would be a significant advancement. This could involve the use of chiral metal catalysts or organocatalysts to control the stereochemical outcome of key bond-forming reactions. For example, a catalytic asymmetric silylation reaction could be a direct and efficient way to produce enantiomerically pure this compound.

Furthermore, resolution techniques, such as chiral chromatography or the formation of diastereomeric salts with a chiral resolving agent, could be employed to separate the enantiomers of a racemic mixture of the target compound. The development of efficient and scalable resolution methods will be important for accessing larger quantities of the individual enantiomers for further study and application.

Investigation of Catalytic Applications

The unique electronic and steric properties of this compound suggest its potential for use in catalysis. The sulfur atoms in the dithiolanone ring can act as ligands for transition metals, and the trimethylsilyl group can be used to tune the electronic and steric environment of the resulting metal complexes.

Future research could explore the synthesis of novel metal complexes of this compound and their application in various catalytic transformations, such as cross-coupling reactions, hydrogenations, and oxidations. The ability to modify the substituents on the dithiolanone ring could allow for the fine-tuning of the catalytic activity and selectivity of these complexes.

In addition to its role as a ligand, this compound could also be investigated as a precursor to organocatalysts. For example, derivatives of the compound could be designed to possess acidic or basic sites that could catalyze a range of organic reactions. The modular nature of the molecule would allow for the systematic variation of its structure to optimize its catalytic performance.

The potential for this compound to act as a catalyst in polymerization reactions is another area ripe for exploration. The dithiolanone ring could potentially be opened under certain conditions to initiate ring-opening polymerization, leading to the formation of novel sulfur-containing polymers with interesting properties.

Interdisciplinary Applications and Advanced Material Design

The unique combination of a silyl group and a sulfur-rich heterocycle in this compound opens up exciting possibilities for its application in interdisciplinary fields and the design of advanced materials.

In materials science, the sulfur atoms in the dithiolanone ring could impart interesting optical and electronic properties to polymers and other materials. For example, polymers incorporating this moiety could exhibit high refractive indices, making them suitable for applications in optics and photonics. The presence of the trimethylsilyl group could also be used to modify the solubility, processability, and surface properties of these materials.

In medicinal chemistry and drug discovery, this compound could serve as a versatile scaffold for the synthesis of novel bioactive molecules. The ability to functionalize the molecule at multiple positions would allow for the creation of a diverse library of compounds for biological screening. The sulfur atoms in the dithiolanone ring could also participate in important interactions with biological targets.

The field of nanotechnology could also benefit from the unique properties of this compound. For instance, it could be used as a building block for the synthesis of self-assembling monolayers on metal surfaces, with the sulfur atoms providing a strong anchoring point. The trimethylsilyl group could be used to control the packing and organization of these monolayers.

Furthermore, the potential for bioconjugation, where the molecule is attached to biomolecules such as proteins or DNA, could lead to the development of new diagnostic and therapeutic agents. The reactivity of the dithiolanone ring or the silyl group could be exploited for the site-specific modification of biomolecules.

Table 2: Potential Interdisciplinary Applications

| Field | Potential Application | Key Features to Exploit |

| Materials Science | High refractive index polymers, functional coatings. | Sulfur content, processability via silyl group. |

| Medicinal Chemistry | Scaffold for drug discovery, synthesis of bioactive compounds. | 3D structure, functionalization potential, sulfur-based interactions. |

| Nanotechnology | Self-assembled monolayers, functionalization of nanoparticles. | Sulfur atoms for surface anchoring, silyl group for self-assembly. |

| Bioconjugation | Labeling of biomolecules, development of bioprobes. | Reactive handles for covalent attachment to biomolecules. |

Q & A

Q. What are the recommended laboratory synthesis routes for 4-(Trimethylsilyl)-1,3-dithiolan-2-one?

- Methodological Answer: The compound can be synthesized via gas-phase catalytic reactions or functionalization of 1,3-dithiolan-2-one precursors. A green approach involves using molybdenum trioxide (MoO₃) supported on pumice stone, which facilitates the conversion of 1,3-dithiolane-2-thione to 1,3-dithiolan-2-one derivatives. Yields up to 67% are achievable under optimized conditions (80°C, controlled atmosphere). Catalyst regeneration via exposure to air enhances sustainability . For trimethylsilyl group introduction, microwave-assisted coupling with 4-[(trimethylsilyl)ethynyl]aniline in solvents like o-dichlorobenzene (o-DCB) is effective, followed by desilylation using tetrabutylammonium fluoride (TBAF) .

Q. What safety protocols should be followed when handling this compound?

- Methodological Answer: While direct safety data for this compound are limited, analogs like 4-(chloromethyl)-1,3-dioxolan-2-one provide guidance. Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/contact. In case of exposure, rinse skin/eyes with water for 15+ minutes and seek medical attention. Store in airtight containers away from moisture and oxidizers .

Q. How is the structural integrity of this compound confirmed?

- Methodological Answer: X-ray crystallography is the gold standard for confirming crystal structure, as demonstrated for related trimethylsilyl-vinylene compounds . Complementary techniques include NMR (¹H/¹³C, ²⁹Si for silyl groups), FT-IR (C=O and S–S stretching bands), and high-resolution mass spectrometry (HRMS) .

Advanced Research Questions

Q. How do reaction parameters influence the yield and purity of this compound?

- Methodological Answer: Key factors include:

- Catalyst Loading : MoO₃/pumice at 10 wt% maximizes sulfur-to-oxygen conversion .

- Temperature : Microwave-assisted reactions at 80°C minimize side products .

- Solvent Choice : Polar aprotic solvents (e.g., NMP) enhance solubility of silylated intermediates .

- Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (acetone/water) improves purity. Monitor by TLC or HPLC .

Q. What analytical strategies detect byproducts or degradation products during synthesis?

- Methodological Answer: Use GC-MS or LC-MS to identify volatile byproducts (e.g., trimethylsilanol). For non-volatiles, ¹H NMR with diffusion-ordered spectroscopy (DOSY) distinguishes structurally similar impurities. X-ray photoelectron spectroscopy (XPS) can track sulfur oxidation states in catalytic systems .

Q. Can the MoO₃/pumice catalyst be reused for large-scale synthesis?

Q. How does the trimethylsilyl group influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer: The trimethylsilyl group acts as a directing/protecting group. Its steric bulk slows nucleophilic attacks at the dithiolanone core, favoring regioselective reactions at the sulfur atoms. In Pd-catalyzed couplings, TMS enhances electron density, facilitating oxidative addition steps. Comparative studies with non-silylated analogs show 20–30% higher yields in Suzuki-Miyaura reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.